Cas no 1276295-04-5 (L-threo-Droxidopa-13C2,15N)

L-threo-Droxidopa-13C2,15N is a stable isotope-labeled form of L-threo-Droxidopa, a precursor in the synthesis of norepinephrine. The incorporation of 13C and 15N isotopes enhances its utility in pharmacokinetic and metabolic studies, enabling precise tracking and quantification using mass spectrometry or NMR techniques. This labeled compound is particularly valuable for research applications requiring high specificity, such as investigating dopaminergic pathways or drug metabolism. Its isotopic purity ensures minimal interference in analytical assays, making it a reliable tool for advanced biomedical and pharmaceutical research. The product is synthesized under stringent quality controls to guarantee consistency and reproducibility in experimental outcomes.
L-threo-Droxidopa-13C2,15N structure
L-threo-Droxidopa-13C2,15N structure
商品名:L-threo-Droxidopa-13C2,15N
CAS番号:1276295-04-5
MF:C9H11NO5
メガワット:216.166061639786
CID:4553569

L-threo-Droxidopa-13C2,15N 化学的及び物理的性質

名前と識別子

    • L-threo-Droxidopa-13C2,15N
    • QXWYKJLNLSIPIN-LJDYPDNASA-N
    • Droxidopa Impurity 33
    • インチ: 1S/C9H11NO5/c10-7(9(14)15)8(13)4-1-2-5(11)6(12)3-4/h1-3,7-8,11-13H,10H2,(H,14,15)/t7-,8+/m0/s1/i7+1,9+1,10+1
    • InChIKey: QXWYKJLNLSIPIN-LJDYPDNASA-N
    • ほほえんだ: O([H])[C@]([H])(C1C([H])=C([H])C(=C(C=1[H])O[H])O[H])[13C@@]([H])([13C](=O)O[H])[15N]([H])[H]

じっけんとくせい

  • 密度みつど: 1.6±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: Not available
  • フラッシュポイント: Not available
  • じょうきあつ: Not available

L-threo-Droxidopa-13C2,15N 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
D689962-1mg
L-threo-Droxidopa-13C2,15N
1276295-04-5
1mg
¥2700.00 2023-09-15
TRC
D689962-10mg
L-threo-Droxidopa-13C2,15N
1276295-04-5
10mg
$2463.00 2023-05-18
TRC
D689962-25mg
L-threo-Droxidopa-13C2,15N
1276295-04-5
25mg
$ 7600.00 2023-09-07
TRC
D689962-1mg
L-threo-Droxidopa-13C2,15N
1276295-04-5
1mg
$316.00 2023-05-18
AN HUI ZE SHENG Technology Co., Ltd.
CS-P-02550-10mg
L-threo-Droxidopa-13C2,15N
1276295-04-5
10mg
¥16790.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
D689962-10mg
L-threo-Droxidopa-13C2,15N
1276295-04-5
10mg
¥21600.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
CS-P-02550-1mg
L-threo-Droxidopa-13C2,15N
1276295-04-5
1mg
¥2140.00 2023-09-15

L-threo-Droxidopa-13C2,15N 関連文献

L-threo-Droxidopa-13C2,15Nに関する追加情報

L-threo-Droxidopa-13C2,15N (CAS No. 1276295-04-5): An Advanced Isotopically Labeled Compound for Biomedical Research

L-threo-Droxidopa-13C2,15N (CAS No. 1276295-04-5) is a sophisticated isotopically labeled compound that has gained significant attention in the field of biomedical research and drug development. This compound is a derivative of L-threo-Droxidopa, a synthetic amino acid that is structurally similar to L-DOPA (L-3,4-dihydroxyphenylalanine), a well-known precursor in the synthesis of dopamine. The isotopic labeling with 13C2 and 15N provides unique advantages for various analytical and therapeutic applications.

The primary application of L-threo-Droxidopa-13C2,15N lies in its use as a stable isotope-labeled internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques are essential for quantifying and characterizing biomolecules in complex biological matrices, such as blood, urine, and tissue samples. The presence of the stable isotopes 13C and 15N allows for precise quantification by providing a reference point that can be easily distinguished from the endogenous compound, thereby enhancing the accuracy and reliability of the measurements.

In recent years, the use of isotopically labeled compounds like L-threo-Droxidopa-13C2,15N has become increasingly important in pharmacokinetic studies. These studies aim to understand how drugs are absorbed, distributed, metabolized, and excreted by the body. By using labeled compounds, researchers can track the fate of the drug more accurately and gain insights into its metabolic pathways. This information is crucial for optimizing drug dosing regimens and predicting potential drug-drug interactions.

Beyond its role as an internal standard, L-threo-Droxidopa-13C2,15N has also shown promise in metabolic flux analysis. This technique involves tracing the flow of labeled atoms through metabolic pathways to understand how cells process nutrients and produce energy. In neurodegenerative diseases such as Parkinson's disease, where dopamine metabolism is impaired, the use of labeled compounds can provide valuable insights into the underlying pathophysiology and help identify new therapeutic targets.

The synthesis of L-threo-Droxidopa-13C2,15N involves a multi-step process that ensures high purity and isotopic enrichment. The starting materials are carefully selected to ensure that the final product meets the stringent quality standards required for biomedical research. The compound is typically synthesized using a combination of chemical reactions and purification techniques such as column chromatography and recrystallization.

In addition to its analytical applications, L-threo-Droxidopa-13C2,15N has potential therapeutic implications. As a derivative of L-threo-Droxidopa, it shares some pharmacological properties with its parent compound. For instance, L-threo-Droxidopa has been studied for its ability to increase norepinephrine levels in patients with neurogenic orthostatic hypotension (NOH), a condition characterized by a sudden drop in blood pressure upon standing. The isotopic labeling does not alter these pharmacological properties but provides additional benefits for monitoring drug metabolism and efficacy.

The safety profile of L-threo-Droxidopa-13C2,15N is well-established due to its structural similarity to natural amino acids and its non-radioactive nature. However, like any chemical compound used in biomedical research, it should be handled with appropriate precautions to ensure laboratory safety and compliance with regulatory guidelines.

In conclusion, L-threo-Droxidopa-13C2,15N (CAS No. 1276295-04-5) is a valuable tool for advancing our understanding of biological processes and developing new therapeutic strategies. Its unique properties make it an indispensable component in modern biomedical research, contributing to advancements in areas such as pharmacokinetics, metabolic flux analysis, and drug development.

おすすめ記事

推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量